PF-3644022

Content Navigation

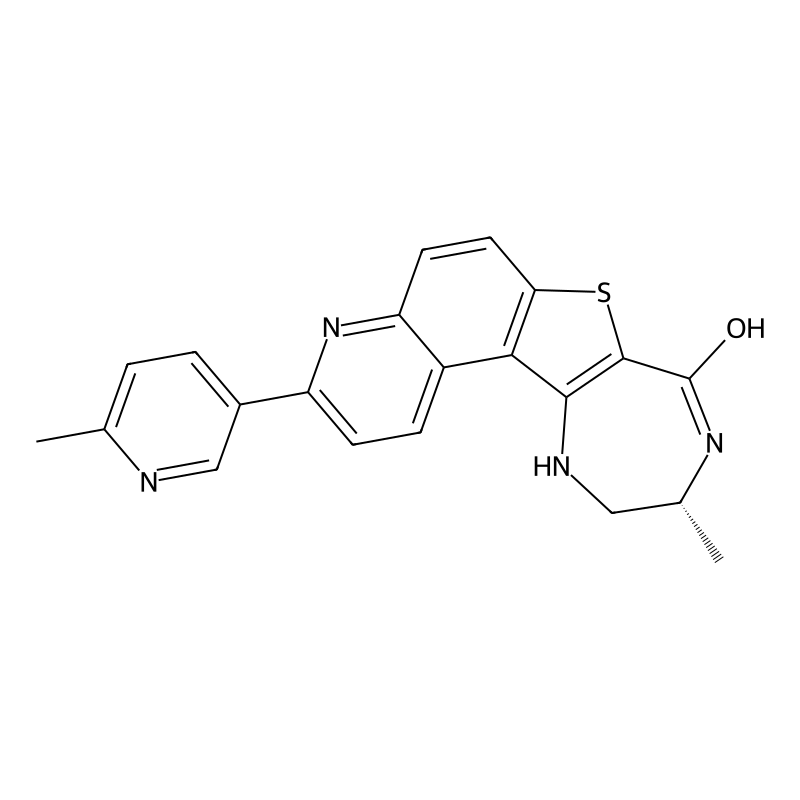

PF-3644022, a benzothiophene-derived ATP-competitive MK2 inhibitor, eliminates artifacts from p38 inhibitors and non-ATP competitive agents, enabling unambiguous MK2-mediated cytokine analysis.

- IC50 5.2 nM (Ki 3 nM) directly inhibits TNF-α/IL-6 without p38 feedforward interference.

- Oral bioavailability (ED50 20 mg/kg) for in vivo arthritis models, surpassing early inhibitors.

- No G2/M arrest or apoptosis artifacts (vs. CMPD1); ideal for cancer chemosensitization in p53-deficient tumors.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

PF-3644022 is a highly potent, orally bioavailable, and ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2), demonstrating a biochemical IC50 of 5.2 nM and a Ki of 3 nM[1]. As a direct downstream substrate of the p38 MAPK pathway, MK2 is a critical regulator of pro-inflammatory cytokines, including TNF-α and IL-6. For industrial and laboratory procurement, PF-3644022 is prioritized over early-generation inhibitors due to its exceptional biochemical efficiency, high cellular permeability, and validated in vivo pharmacokinetic profile [2]. Its structural optimization as a benzothiophene derivative resolves the historical poor solubility and low cell permeability that plagued earlier MK2 inhibitors, establishing it as a benchmark tool compound for robust inflammation and oncology modeling [1].

Research Fit

References

- [1] Mourey, R.J., et al. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation. J Pharmacol Exp Ther. 2010 Jun;333(3):797-807.

- [2] Fiore, M., et al. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials. J Med Chem. 2016.

Substituting PF-3644022 with upstream p38 inhibitors (such as SB203580) or non-ATP competitive MK2 activation inhibitors (such as CMPD1) fundamentally alters experimental outcomes and introduces severe assay artifacts. Upstream p38 inhibition disrupts multiple poly-functional signaling networks, leading to unwanted systemic side effects and the loss of critical p38-dependent feedback controls [1]. Conversely, non-ATP competitive inhibitors like CMPD1 exhibit significantly lower potency (Ki ~ 330 nM) and induce off-target cellular stress responses, including G2/M cell-cycle arrest and apoptosis at higher concentrations [2]. Procuring PF-3644022 ensures direct, highly potent, and selective MK2 inhibition without the confounding cytotoxicity or broad pathway disruption inherent to generic alternatives.

Substitution Risk

References

- [1] Fiore, M., et al. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials. J Med Chem. 2016.

- [2] Munoz, L., et al. Deciphering the true antiproliferative target of an MK2 activation inhibitor in glioblastoma. Cell Death Dis. 2016 Jan;7(1):e2062.

Kinase Binding Affinity vs. Alternatives

PF-3644022 demonstrates a profoundly higher binding affinity for MK2 compared to non-ATP competitive inhibitors like CMPD1. In cell-free kinase assays, PF-3644022 achieves a Ki of 3 nM, whereas CMPD1 operates at a Ki of 330 nM[1]. This ~110-fold difference in potency ensures robust target engagement at low nanomolar concentrations.

| Evidence Dimension | Inhibitory Constant (Ki) |

| Target Compound Data | Ki = 3.0 nM |

| Comparator Or Baseline | CMPD1 (Ki = 330 nM) |

| Quantified Difference | ~110-fold higher binding affinity |

| Conditions | Cell-free MK2 kinase binding assay |

Ensures complete target engagement at much lower concentrations, preventing the need for high-dose regimens that trigger off-target effects in sensitive cellular assays.

Cellular Anti-Inflammatory Potency

Unlike early-generation MK2 inhibitors that suffer from poor biochemical efficiency (often requiring >10 µM for cellular activity due to poor permeability), PF-3644022 potently inhibits TNF-α production in human U937 monocytic cells with an IC50 of 160 nM[1]. This tight correlation between biochemical potency and cellular efficacy validates its superior permeability.

| Evidence Dimension | Cellular IC50 (TNF-α inhibition) |

| Target Compound Data | IC50 = 160 nM |

| Comparator Or Baseline | Early-generation MK2 inhibitors (Cellular IC50 > 10 µM) |

| Quantified Difference | >60-fold improvement in cellular efficacy |

| Conditions | LPS-stimulated human U937 monocytic cells |

High cellular permeability allows researchers to utilize lower compound concentrations in phenotypic screens, minimizing solubility-limited dosing issues.

MK3 IC₅₀ 53 nMvsMK2-IN-3

MK3 IC₅₀ 210 nM

Oral Bioavailability & Pharmacokinetics

PF-3644022 displays excellent pharmacokinetic parameters and oral efficacy, distinguishing it from standard tool compounds that lack in vivo viability. In rat models, it achieves dose-dependent inhibition of TNF-α with an ED50 of 6.9 mg/kg (acute model) and 20 mg/kg (chronic arthritis model) [1]. Its ability to maintain a Cmin higher than the cellular EC50 ensures sustained target inhibition.

| Evidence Dimension | In Vivo Effective Dose (ED50) |

| Target Compound Data | Oral ED50 = 6.9 mg/kg (acute) and 20 mg/kg (chronic) |

| Comparator Or Baseline | Standard in vitro tool compounds (Lack oral bioavailability) |

| Quantified Difference | Demonstrated oral efficacy and sustained Cmin > EC50 |

| Conditions | Rat acute LPS-induced TNF-α and chronic streptococcal cell wall-induced arthritis models |

Validated oral bioavailability and clearance rates de-risk the transition from in vitro assays to in vivo animal models for procurement teams.

Off-Target Cytotoxicity & Cell-Cycle Arrest

PF-3644022 provides a clean cytotoxicity profile compared to CMPD1. While CMPD1 induces off-target cellular stress, G2/M arrest, and apoptosis at higher concentrations, PF-3644022 shows little to no inherent antiproliferative effect, with its proliferation EC50 being 200 to 10,000 times higher than its in vitro kinase inhibition IC50 [1].

| Evidence Dimension | Inherent Cytotoxicity / Proliferation EC50 |

| Target Compound Data | Proliferation EC50 > 200x to 10,000x above kinase IC50 |

| Comparator Or Baseline | CMPD1 (Induces G2/M arrest and apoptosis at working concentrations) |

| Quantified Difference | Absence of inherent cytotoxicity at effective MK2 inhibitory doses |

| Conditions | Glioblastoma cell lines (e.g., U87) proliferation and apoptosis assays |

Allows researchers to isolate the specific effects of MK2 inhibition without confounding off-target apoptotic or cell-cycle arrest artifacts.

(chronic SCW)vsSB203580:

no in vivo activity

Chronic Inflammation In Vivo Modeling

Due to its validated oral bioavailability and established ED50 of 20 mg/kg in chronic arthritis models, PF-3644022 is the preferred compound for transitioning from cellular assays to whole-animal inflammatory disease modeling, avoiding the poor exposure seen with earlier inhibitors [1].

p38 Pathway Decoupling Assays

Ideal for studies requiring the isolation of MK2-mediated TNF-α and IL-6 regulation without disrupting the broader, poly-functional p38 signaling network. It replaces generic p38 inhibitors like SB203580, which cause unwanted systemic pathway interference [1].

Chemo-sensitization & Oncology Screening

Because it lacks the inherent off-target cytotoxicity and G2/M arrest artifacts associated with CMPD1, PF-3644022 is highly suited for combination studies investigating MK2's role in cell-cycle checkpoints and chemo-sensitization in p53-deficient tumors [2].

Application Fit Matrix

References

- [1] Mourey, R.J., et al. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation. J Pharmacol Exp Ther. 2010 Jun;333(3):797-807.

- [2] Munoz, L., et al. Deciphering the true antiproliferative target of an MK2 activation inhibitor in glioblastoma. Cell Death Dis. 2016 Jan;7(1):e2062.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

2: Mourey RJ, Burnette BL, Brustkern SJ, Daniels JS, Hirsch JL, Hood WF, Meyers MJ, Mnich SJ, Pierce BS, Saabye MJ, Schindler JF, South SA, Webb EG, Zhang J, Anderson DR. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation. J Pharmacol Exp Ther. 2010 Jun;333(3):797-807. doi: 10.1124/jpet.110.166173. Epub 2010 Mar 17. PubMed PMID: 20237073.

Explore Compound Types